molecular formula C16H13NO3 B4082516 1-(3-hydroxyphenyl)-3-phenyl-2,5-pyrrolidinedione

1-(3-hydroxyphenyl)-3-phenyl-2,5-pyrrolidinedione

Cat. No. B4082516
M. Wt: 267.28 g/mol
InChI Key: PVBFUXQORGMKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxyphenyl)-3-phenyl-2,5-pyrrolidinedione, also known as 3,4-Methylenedioxy-N-methylamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class. It is commonly known as ecstasy and is widely used as a recreational drug due to its psychoactive effects. However, MDMA has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

MDMA primarily acts by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in reward and motivation. MDMA also activates the release of oxytocin, a hormone that promotes social bonding and empathy.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of MDMA can lead to neurotoxicity and damage to the serotonin system.

Advantages and Limitations for Lab Experiments

MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social bonding. It can also be used to study the role of serotonin in the brain and its effects on behavior. However, the use of MDMA in lab experiments is limited due to its potential neurotoxicity and ethical concerns.

Future Directions

There are several future directions for MDMA research. One area of interest is the development of MDMA-based therapies for psychiatric disorders. Another area is the study of the long-term effects of MDMA use on the brain and behavior. Additionally, research is needed to develop safer and more effective MDMA analogs that can be used in clinical settings.
In conclusion, 1-(3-hydroxyphenyl)-3-phenyl-2,5-pyrrolidinedione or MDMA has shown significant potential in scientific research for its therapeutic applications. While it has several advantages for lab experiments, its use is limited due to ethical concerns and potential neurotoxicity. Further research is needed to fully understand the biochemical and physiological effects of MDMA and its potential therapeutic applications.

Scientific Research Applications

MDMA has shown promising results in the treatment of several psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. Studies have shown that MDMA-assisted psychotherapy can significantly reduce the symptoms of PTSD and improve the quality of life in patients.

properties

IUPAC Name

1-(3-hydroxyphenyl)-3-phenylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-13-8-4-7-12(9-13)17-15(19)10-14(16(17)20)11-5-2-1-3-6-11/h1-9,14,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBFUXQORGMKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=CC=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyphenyl)-3-phenyl-2,5-pyrrolidinedione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.